molecular formula C18H20Cl2N4O B2579564 (4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034480-90-3

(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2579564
CAS No.: 2034480-90-3
M. Wt: 379.29
InChI Key: MUTQKFMRJDACSA-UHFFFAOYSA-N
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Description

This compound is a chemical from the phenylpiperazine family . It is a precursor in the synthesis of aripiprazole and one of its metabolites . It is also known as Dehydroaripiprazole .


Synthesis Analysis

The synthesis of this compound involves the use of imidazole, a five-membered heterocyclic moiety . Imidazole is an important synthon in the development of new drugs . It was first synthesized by glyoxal and ammonia .


Molecular Structure Analysis

The molecular formula of this compound is C23H25Cl2N3O2 . It contains a five-membered heterocyclic moiety known as imidazole, which possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical and Chemical Properties Analysis

The compound is a brown oil with a molar mass of 231.12 g/mol . It has a density of 1.272g/cm³, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis and evaluation of new pyridine derivatives, including compounds related to the specified chemical structure, for their antimicrobial properties. These compounds exhibit variable and modest activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Receptor Antagonism

  • Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, exploring the conformations and pharmacophore models to understand the binding interactions. This research provides insights into the design of receptor-specific drugs (Shim et al., 2002).

Novel Chemotherapeutic Applications

  • A study on metal-based chemotherapy against tropical diseases has explored the synthesis of complexes with compounds structurally related to the mentioned chemical. This research opens pathways to novel treatments for tropical diseases by utilizing metal-based compounds (Navarro et al., 2000).

Structural and Optical Studies

  • The synthesis and characterization of novel compounds involving piperazine derivatives have been conducted, focusing on their thermal, optical, and structural properties. Such studies contribute to understanding the material science applications of these compounds (Karthik et al., 2021).

Anticancer and Antituberculosis Activities

  • Research on azole-containing piperazine derivatives has shown significant antibacterial, antifungal, and cytotoxic activities. This highlights the potential of structurally related compounds in treating infectious diseases and cancer (Gan, Fang, & Zhou, 2010).

Mechanism of Action

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-13-2-1-3-16(17(13)20)23-6-8-24(9-7-23)18(25)12-4-5-14-15(10-12)22-11-21-14/h1-3,11-12H,4-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQKFMRJDACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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